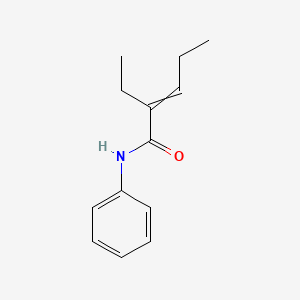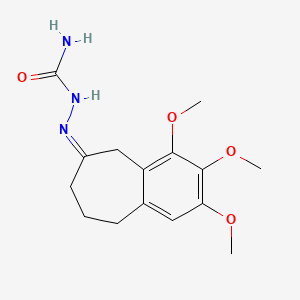
2-(5,7,8,9-Tetrahydro-2,3,4-trimethoxy-6H-benzocyclohepten-6-ylidene)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,7,8,9-Tetrahydro-2,3,4-trimethoxy-6H-benzocyclohepten-6-ylidene)hydrazinecarboxamide is a complex organic compound with a unique structure that includes a benzocycloheptene ring system substituted with methoxy groups and a hydrazinecarboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7,8,9-Tetrahydro-2,3,4-trimethoxy-6H-benzocyclohepten-6-ylidene)hydrazinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzocycloheptene Ring: This step involves the cyclization of a suitable precursor to form the benzocycloheptene ring system.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide and a base.
Formation of the Hydrazinecarboxamide Moiety: This involves the reaction of the intermediate compound with hydrazine and a suitable carboxylic acid derivative to form the hydrazinecarboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5,7,8,9-Tetrahydro-2,3,4-trimethoxy-6H-benzocyclohepten-6-ylidene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5,7,8,9-Tetrahydro-2,3,4-trimethoxy-6H-benzocyclohepten-6-ylidene)hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5,7,8,9-Tetrahydro-2,3,4-trimethoxy-6H-benzocyclohepten-6-ylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: A structurally related compound with similar biological activities.
1-Naphthalenamine, 5,6,7,8-tetrahydro-:
Uniqueness
2-(5,7,8,9-Tetrahydro-2,3,4-trimethoxy-6H-benzocyclohepten-6-ylidene)hydrazinecarboxamide is unique due to its specific substitution pattern and the presence of the hydrazinecarboxamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
49562-06-3 |
|---|---|
Molecular Formula |
C15H21N3O4 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
[(Z)-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)amino]urea |
InChI |
InChI=1S/C15H21N3O4/c1-20-12-7-9-5-4-6-10(17-18-15(16)19)8-11(9)13(21-2)14(12)22-3/h7H,4-6,8H2,1-3H3,(H3,16,18,19)/b17-10- |
InChI Key |
BSBRGZWHQQHCFV-YVLHZVERSA-N |
Isomeric SMILES |
COC1=C(C(=C2C/C(=N\NC(=O)N)/CCCC2=C1)OC)OC |
Canonical SMILES |
COC1=C(C(=C2CC(=NNC(=O)N)CCCC2=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)
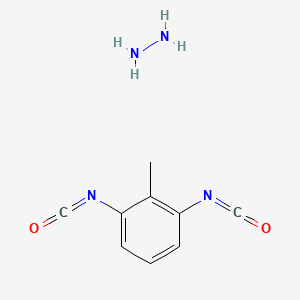

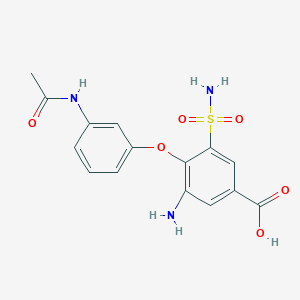
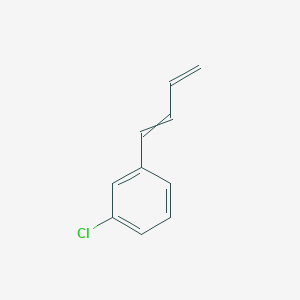
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)
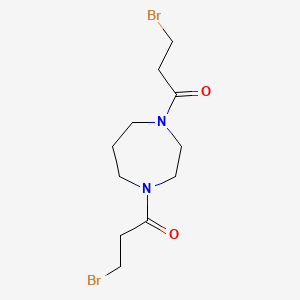
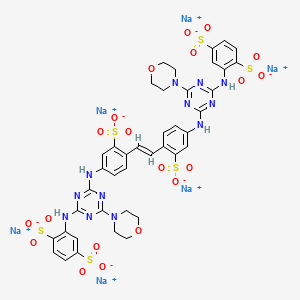
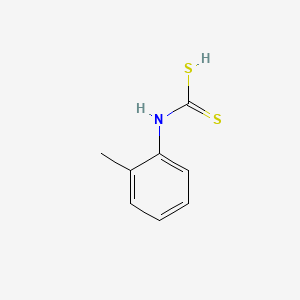
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)

